molecular formula C43H66O14 B7820674 Acetyldigitoxin CAS No. 25395-32-8

Acetyldigitoxin

Cat. No. B7820674
CAS RN: 25395-32-8
M. Wt: 807.0 g/mol
InChI Key: HPMZBILYSWLILX-UMDUKNJSSA-N
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Description

Acetyldigitoxin is a cardioactive derivative of lanatoside A or digitoxin. It is used for fast digitalization in congestive heart failure . It is an acetyl derivative of digitoxin, found in the leaves of Digitalis species .


Synthesis Analysis

Acetyldigitoxin is obtained by enzymatic cleavage of the naturally occurring lanatoside A . The synthesis involves the formation of cyclic hemiacetal structures when the addition occurs between –OH at C (4) or –OH at C (5) with the carbonyl group .


Molecular Structure Analysis

The molecular formula of Acetyldigitoxin is C43H66O14 . The average weight is 806.9757 and the monoisotopic weight is 806.44525682 .


Chemical Reactions Analysis

Acetyldigitoxin is a cardenolide glycoside compound consisting of digitoxin having an acetyl substituent at the 3-position on the D-ribo-hexopyranosyl residue at the non-reducing end .


Physical And Chemical Properties Analysis

Acetyldigitoxin has a chemical formula of C43H66O14. The average weight is 806.9757 and the monoisotopic weight is 806.44525682 .

Scientific Research Applications

1. Production from By-products of Celanide

Acetyldigitoxin, a derivative of digitoxin, is primarily used in clinical treatment of cardiac disorders. It can be prepared by hydrolyzing lanatoside A, present in foxglove leaves. This process allows for the utilization of by-products from celanide production, showcasing a method to efficiently use plant-derived materials in pharmaceuticals (Garbuzova & Kogan, 2004).

2. Identification of Steroidal Glycosides

Research on Digitalis ciliata leaves led to the discovery of new steroidal glycosides related to acetyldigitoxin production. These glycosides, derivatives of gitogenin, highlight the diverse chemical compounds that can be derived from Digitalis species, contributing to the understanding of plant biochemistry and its potential therapeutic applications (Gvazava & Kikoladze, 2006).

3. Role in Epigenetic Modification

In the broader context of acetylation and deacetylation, research has identified their pivotal roles in various pathological conditions. Acetyldigitoxin's relevance in this context lies in the broader understanding of how acetylation, as a chemical process, can influence therapeutic outcomes. This is especially significant in treatments involving cardiotoxicity and neurodegenerative diseases (Li et al., 2021).

Safety And Hazards

Acetyldigitoxin should be handled with care. Avoid breathing mist, gas or vapours. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

[(2R,3R,4S,6S)-3-hydroxy-6-[(2R,3S,4S,6S)-4-hydroxy-6-[(2R,3S,4S,6R)-4-hydroxy-6-[[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-3-yl]oxy-2-methyloxan-3-yl]oxy-2-methyloxan-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H66O14/c1-21-38(48)33(54-24(4)44)19-37(51-21)57-40-23(3)53-36(18-32(40)46)56-39-22(2)52-35(17-31(39)45)55-27-9-12-41(5)26(16-27)7-8-30-29(41)10-13-42(6)28(11-14-43(30,42)49)25-15-34(47)50-20-25/h15,21-23,26-33,35-40,45-46,48-49H,7-14,16-20H2,1-6H3/t21-,22-,23-,26-,27+,28-,29+,30-,31+,32+,33+,35+,36+,37+,38-,39-,40-,41+,42-,43+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMZBILYSWLILX-UMDUKNJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CCC7C8=CC(=O)OC8)O)C)C)C)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)C)C)C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H66O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

807.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Acetyldigitoxin
Source Human Metabolome Database (HMDB)
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Solubility

1.23e-02 g/L
Record name Acetyldigitoxin
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Record name Acetyldigitoxin
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Mechanism of Action

Acetyldigitoxin binds to a site on the extracellular aspect of the α-subunit of the Na+/K+ ATPase pump in the membranes of heart cells (myocytes). This causes an increase in the level of sodium ions in the myocytes, which then leads to a rise in the level of calcium ions. The proposed mechanism is the following: inhibition of the Na+/K+ pump leads to increased Na+ levels, which in turn slows down the extrusion of Ca2+ via the Na+/Ca2+ exchange pump. Increased amounts of Ca2+ are then stored in the sarcoplasmic reticulum and released by each action potential, which is unchanged by acetyldigitoxin. This is a different mechanism from that of catecholamines. Acetyldigitoxin also increases vagal activity via its central action on the central nervous system, thus decreasing the conduction of electrical impulses through the AV node. This is important for its clinical use in different arrhythmias.
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Product Name

Acetyldigitoxin

CAS RN

1111-39-3, 25395-32-8
Record name (3β,5β)-3-[(O-3-O-Acetyl-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl)oxy]-14-hydroxycard-20(22)-enolide
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Record name Acetyldigitoxin [INN:NF]
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Record name Acetyldigitoxin
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Record name Acetyldigitoxin
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Record name Card-20(22)-enolide, 3-[(O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-d-ribo-hexopyranosyl)oxy]-14-hydroxy-, monoacetate, (3β,5β)-
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Record name ACETYLDIGITOXIN
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Record name Acetyldigitoxin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
735
Citations
MA Gold - AMA Archives of Internal Medicine, 1957 - jamanetwork.com
Since the introduction of digitalis into the practice of medicine by William Withering, in 1785, as a diuretic, 1 numerous preparations have been tried in the search for an ideal drug for …
Number of citations: 6 jamanetwork.com
SJ Shah, S Rubler, RE Weston - Journal of the American Medical …, 1956 - jamanetwork.com
• Acetyldigitoxin was used in 80 patients with heart failure of varying degree and causation. For initial digitalization, 1.5 to 2 mg. was given by mouth in divided doses over a 24-hour …
Number of citations: 6 jamanetwork.com
H Gold, S Bellet - New England Journal of Medicine, 1957 - Mass Medical Soc
… acetyldigitoxin.§ Forty-nine were given a full digitalizing dose and maintained thereafter on acetyldigitoxin, … digitalis preparations and placed on acetyldigitoxin for maintenance. Seven …
Number of citations: 4 www.nejm.org
W Löffler, AF Essellier, G Forster - American Heart Journal, 1954 - Elsevier
1. Acetyl-digitoxin is a glycoside obtained from Digitalis lanata which is well absorbed from the alimentary tract, acts relatively quickly, greatly reduces the heart rate, and has a …
Number of citations: 12 www.sciencedirect.com
DS Hage, A Sengupta - Journal of Chromatography B: Biomedical Sciences …, 1999 - Elsevier
… and acetyldigitoxin with the protein human serum albumin (HSA). This was done by injecting small amounts of digitoxin and acetyldigitoxin … of digitoxin, acetyldigitoxin or other solutes as …
Number of citations: 57 www.sciencedirect.com
PJ Sanazaro - Journal of the American Medical Association, 1957 - jamanetwork.com
… cats have shown that acetyldigitoxin has less cumula¬ tive … toxic effects caused by acetyldigitoxin were clearly described, toxic … majority of patients given acetyldigitoxin the onset of …
Number of citations: 3 jamanetwork.com
E Hellman, M Port - Journal of the American Medical Association, 1958 - jamanetwork.com
This study was undertaken in an effort to establish a safe method of rapidly digitalizing ambulatory patients, preferably in one clinic visit, by means of the combined administration of a …
Number of citations: 1 jamanetwork.com
O Kuzma, MC Thorner, GC Griffith - Postgraduate Medicine, 1959 - Taylor & Francis
… Acetyldigitoxin's rapid action was most apparent in the … Two patients required a larger than usual dose of acetyldigitoxin. An … acetyldigitoxin was administered orally, but a check seven …
Number of citations: 3 www.tandfonline.com
D SATOH, J MORITA - Chemical and Pharmaceutical Bulletin, 1969 - jstage.jst.go.jp
… hydrogen carbonate in aqueous acetone yielded the known acetyldigitoxin—acsl (8’”— … The positions of acetyl groups of acetyldigitoxin—oc (III) and 18 (II) isolated from digitalis …
Number of citations: 16 www.jstage.jst.go.jp
R Sutor, W Kreis, H Hoelz, E Reinhard - Phytochemistry, 1993 - Elsevier
The enzymatic acetylation of cardenolides was investigated. Suspension cultures of Digitalis grandiflora converted digitoxin to acetylated cardenolides such as α-acetyldigitoxin and …
Number of citations: 9 www.sciencedirect.com

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